molecular formula C10H13N3 B3254335 N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine CAS No. 23612-34-2

N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine

Cat. No.: B3254335
CAS No.: 23612-34-2
M. Wt: 175.23 g/mol
InChI Key: AGHAZSVTFUGVIU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine (CAS# 23612-34-2) is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound, which may also be referred to as 4-Aza-gramin, serves as a valuable chemical scaffold in medicinal chemistry and drug discovery . Its core structure is based on the 1H-pyrrolo[3,2-b]pyridine ring system, a framework known for its resemblance to purine bases, making it a versatile building block for the design of bioactive molecules . Research into related pyrrolopyridine and pyrrolopyrimidine derivatives highlights the significant potential of these scaffolds in the development of protein kinase inhibitors . Specifically, such compounds have been investigated as potent inhibitors of mTOR kinase and PI3 kinase, both of which are critical targets in oncology research for the treatment of various cancers . The structural motif provided by this compound allows for further synthetic elaboration, enabling researchers to explore structure-activity relationships and optimize potency and selectivity for specific therapeutic targets. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N,N-dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13(2)7-8-6-12-9-4-3-5-11-10(8)9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHAZSVTFUGVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218262
Record name N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-34-2
Record name N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23612-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1H-pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the N,N-dimethylamino group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of pyrrolo[3,2-b]pyridine derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via alkylation or reductive amination of the primary amine precursor, 1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine (CID 72212382) . A typical route involves:

  • Dimethylation : Reaction of the primary amine with formaldehyde and formic acid (Eschweiler-Clarke conditions) or methyl iodide in the presence of a base .

  • Microwave-assisted coupling : Intermediate pyrrolopyridine derivatives are often synthesized using Suzuki-Miyaura cross-coupling reactions (e.g., arylboronic acids with brominated intermediates) .

Table 1: Representative Synthetic Pathways

StepReagents/ConditionsProductYieldSource
Precursor synthesis2-Chloropyridin-3-amine + ethyl chloroformateEthyl 2-chloropyridin-3-yl carbamate71%
CyclizationEthyl 2-(prop-1-ynyl)pyridin-3-ylcarbamate + NaOH2-Methyl-1H-pyrrolo[3,2-b]pyridine87%
Dimethylation1H-Pyrrolo[3,2-b]pyridin-3-ylmethanamine + formaldehyde/HCO₂HTarget compoundN/A

Reactivity of the Tertiary Amine Group

The dimethylamino group exhibits limited nucleophilicity due to steric hindrance but participates in:

  • Quaternary salt formation : Reacts with alkyl halides (e.g., methyl iodide) under forcing conditions to yield ammonium salts .

  • Oxidation : Susceptible to oxidation by strong agents like H₂O₂ or m-CPBA, forming N-oxides (observed in related pyrrolopyridines) .

Electrophilic Substitution on the Pyrrolopyridine Core

The electron-rich pyrrolo[3,2-b]pyridine ring undergoes regioselective reactions:

  • Halogenation : Bromination at the 5-position using NBS or Br₂ in DMF .

  • Nitration : Nitric acid in H₂SO₄ introduces nitro groups at the 6-position .

  • Suzuki coupling : Arylboronic acids react with brominated derivatives via Pd catalysis (e.g., Pd(PPh₃)₄) .

Table 2: Electrophilic Substitution Examples

ReactionReagentsPosition ModifiedApplicationSource
BrominationNBS, DMFC-5Intermediate for cross-coupling
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄C-6Biologically active analogs

Stability and Degradation Pathways

  • Oxidative degradation : The pyrrolopyridine ring is prone to oxidation, particularly at the C-2/C-3 double bond, forming dihydroxy derivatives .

  • Photodegradation : UV exposure leads to ring-opening products, necessitating storage in amber vials.

  • Acid/Base sensitivity : Stable in pH 4–9 but decomposes under strongly acidic (pH < 2) or basic (pH > 11) conditions .

Key Physicochemical Data

PropertyValueSource
Molecular formulaC₁₀H₁₃N₃
Molecular weight175.23 g/mol
LogP1.2 (calculated)
Solubility>10 mM in DMSO

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been found to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine are best understood through comparison with analogs differing in substituents, fusion positions, or heterocyclic cores.

Structural Analogues with Varied Pyrrolopyridine Fusion Positions

  • N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 5654-92-2)

    • Molecular Formula : C₁₀H₁₃N₃ (same as target compound).
    • Key Difference : The pyrrolo ring is fused at [2,3-b] instead of [3,2-b], altering electronic distribution and binding interactions.
    • Applications : Used in kinase inhibition studies; commercial availability () suggests broader pharmacological exploration.
  • N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 7546-48-7) Molecular Formula: C₁₁H₁₅N₃.

Analogues with Modified Substituents

  • N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a) Activity: IC₅₀ = 1.2 µM (vs. 1.4 µM for non-dimethylated analog), highlighting the role of the dimethylamino group in enhancing bioactivity (). Structural Contrast: Replaces pyrrolopyridine with an imidazothiazole core, demonstrating scaffold flexibility in maintaining inhibitory potency .
  • N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine

    • Key Feature : Incorporates a p-tolyl group and methyl-substituted imidazopyridine, increasing hydrophobicity and likely improving target binding in hydrophobic pockets .

Complex Derivatives with Extended Functional Groups

  • 1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine

    • Molecular Weight : 606.69 g/mol.
    • Key Difference : A sulfonylphenyl-pyrazole extension introduces steric and electronic complexity, likely designed for high-affinity protein interactions ().
  • N,N-Dimethyl-1-[(phenylmethyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-3-ethanamine Modification: A sulfonylbenzyl group replaces the methylamino group, drastically altering solubility and pharmacokinetic properties .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Data
This compound Pyrrolo[3,2-b]pyridine -CH₂N(CH₃)₂ at C3 175.24 G-quadruplex stabilizer
N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 5654-92-2) Pyrrolo[2,3-b]pyridine -CH₂N(CH₃)₂ at C3 175.24 Kinase inhibitor candidate
N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 7546-48-7) Pyrrolo[2,3-b]pyridine -CH₂N(CH₃)₂ and -CH₃ at C2 189.26 N/A
Compound 6a () Imidazo[2,1-b]thiazole -CH₂N(CH₃)₂ and 4-(methylsulfonyl)phenyl N/A IC₅₀ = 1.2 µM

Research Findings and Structure-Activity Relationships (SAR)

  • Dimethylamino Group: Enhances activity, as seen in Compound 6a (1.2 µM IC₅₀ vs. 1.4 µM for non-dimethylated analog) .
  • Pyrrolopyridine Fusion Position : [3,2-b] fusion (target compound) vs. [2,3-b] (CAS 5654-92-2) alters π-π stacking with nucleic acids, critical for G-quadruplex stabilization .

Biological Activity

N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine, with the CAS number 23612-34-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10_{10}H13_{13}N3_3
  • Molecular Weight: 175.23 g/mol
  • LogP: 1.6245 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on various enzymes and potential therapeutic applications.

Research indicates that this compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. For instance, it has shown promising results in inhibiting purine nucleoside phosphorylase (PNP), which is crucial for purine metabolism and has implications in cancer therapy.

Inhibition Studies

A study reported that derivatives of pyrrolo[3,2-b]pyridine exhibited low nanomolar inhibitory activities against human and Mycobacterium tuberculosis PNP, with IC50_{50} values as low as 19 nM for human PNP and 4 nM for Mycobacterium tuberculosis PNP . This selectivity is particularly significant as it suggests the potential for targeted therapy with minimal off-target effects.

Case Study 1: Anticancer Activity

In a specific case study involving T-lymphoblastic cell lines, this compound demonstrated selective cytotoxicity. The compound exhibited CC50_{50} values as low as 9 nM against certain cancer cell lines while showing no significant cytotoxic effects on non-cancerous cells up to concentrations of 10 μM . This selectivity highlights its potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the pyrrolo[3,2-b]pyridine scaffold could enhance biological activity. Compounds with specific substitutions showed improved binding affinity and selectivity towards PNP enzymes, indicating that structural optimization could lead to more effective therapeutic agents .

Data Table: Biological Activity Summary

CompoundTarget EnzymeIC50_{50} (nM)SelectivityNotes
This compoundHuman PNP19HighSelective against T-cell lines
This compoundMycobacterium tuberculosis PNP4Very HighPotential TB treatment
Various DerivativesCDK2 and CDK9360 (CDK2)265-fold (CDK9)Effective against cancer

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine, and how are critical intermediates characterized?

  • Methodology :

  • Condensation reactions : Utilize pyrrolo-pyridine scaffolds coupled with dimethylamine derivatives via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields, as demonstrated in analogous syntheses of pyrrolo-pyridine derivatives (e.g., 56% yield achieved via microwave-assisted synthesis in DMSO) .
  • Purification : Employ column chromatography with gradients of polar/nonpolar solvents (e.g., MeOH/DCM) to isolate intermediates.
  • Characterization : Validate structure using 1H NMR^1 \text{H NMR} (e.g., δ 2.16 ppm for dimethylamine protons) and 13C NMR^{13} \text{C NMR}, complemented by HRMS (e.g., [M+H]+^+ at m/z 176.11) .
    • Data Table :
StepReactantsConditionsYieldKey Spectral Data
Intermediate APyrrolo-pyridine core + DimethylamineDMSO, 80°C, 12h56%1H NMR^1 \text{H NMR}: δ 3.55 (s, CH2_2), 2.16 (s, N(CH3_3)2_2)

Q. How can researchers ensure the purity and identity of this compound during synthesis?

  • Methodology :

  • HPLC/LCMS : Use reversed-phase C18 columns with UV detection (λ = 240 nm) and mobile phases like acetonitrile/water + 0.1% TFA. Monitor retention times (e.g., tR_\text{R} = 18.0 min) and compare with standards .
  • Multi-spectral validation : Cross-reference NMR, HRMS, and IR data (e.g., IR peaks at 3131 cm1^{-1} for N-H stretches) to confirm structural integrity .

Advanced Research Questions

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modifications to the pyrrolo-pyridine core (e.g., halogenation, methoxy groups) and test biological activity in in vitro assays (e.g., enzyme inhibition) .
  • Computational docking : Use software like AutoDock to model interactions with target proteins (e.g., G-quadruplex DNA stabilization, as seen in related c-MYC ligands) .
    • Example SAR Insight :
  • Methyl groups at the pyrrolo nitrogen enhance metabolic stability but reduce solubility, necessitating salt formation (e.g., dihydrochloride salts) .

Q. How can metabolic stability and degradation pathways be assessed for this compound?

  • Methodology :

  • Liver microsome assays : Incubate with human/rat liver microsomes and analyze metabolites via LC-MS/MS. Monitor demethylation or hydroxylation products .
  • In vivo models : Administer radiolabeled compound to rodents and quantify urinary/fecal metabolites using scintillation counting .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodology :

  • Salt formation : Screen counterions (e.g., HCl, sulfate) via crystallography (single-crystal X-ray, R-factor = 0.039) to optimize solubility and crystallinity .
  • Co-solvent systems : Use PEG or cyclodextrin-based formulations to enhance dissolution rates in pharmacokinetic studies .

Q. How can target engagement and mechanism of action be validated?

  • Methodology :

  • Surface plasmon resonance (SPR) : Immobilize putative targets (e.g., kinases) on sensor chips and measure binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}) .
  • Cellular thermal shift assays (CETSA) : Expose cells to the compound and monitor thermal stabilization of target proteins via western blot .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dimethyl-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)methanamine
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